molecular formula C7H6ClF2NO2 B13035570 (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol

Cat. No.: B13035570
M. Wt: 209.58 g/mol
InChI Key: KEKXUFRQLZIQPM-UHFFFAOYSA-N
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Description

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H6ClF2NO2 It is characterized by the presence of a pyridine ring substituted with a chloro group, a difluoromethoxy group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol typically involves the reaction of 3-chloro-5-(difluoromethoxy)pyridine with formaldehyde and a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

(3-Chloro-5-(difluoromethoxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H6ClF2NO2

Molecular Weight

209.58 g/mol

IUPAC Name

[3-chloro-5-(difluoromethoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C7H6ClF2NO2/c8-5-1-4(13-7(9)10)2-11-6(5)3-12/h1-2,7,12H,3H2

InChI Key

KEKXUFRQLZIQPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)OC(F)F

Origin of Product

United States

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